molecular formula C7H13N3O2 B1430140 {[3-(1-Methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}(methyl)amine CAS No. 1375474-31-9

{[3-(1-Methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}(methyl)amine

Cat. No.: B1430140
CAS No.: 1375474-31-9
M. Wt: 171.2 g/mol
InChI Key: RWVLOKYUUAAUOH-UHFFFAOYSA-N
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Description

{[3-(1-Methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}(methyl)amine is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[3-(1-Methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}(methyl)amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of an acyl hydrazide with an orthoester in the presence of an acid catalyst to form the oxadiazole ring. The subsequent methylation of the resulting compound can be achieved using methyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and catalysts, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

{[3-(1-Methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}(methyl)amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxadiazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base such as sodium hydride or potassium carbonate.

Major Products

The major products formed from these reactions include various oxadiazole derivatives, amine derivatives, and substituted oxadiazoles, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

{[3-(1-Methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}(methyl)amine has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of {[3-(1-Methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}(methyl)amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • [3-(1-Methoxyethyl)-1,2,4-oxadiazol-5-yl]methylamine
  • [3-(1-Methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}(ethyl)amine
  • [3-(1-Methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}(propyl)amine

Uniqueness

{[3-(1-Methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}(methyl)amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methoxyethyl group and the methylamine moiety can enhance its solubility and ability to interact with various molecular targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-[3-(1-methoxyethyl)-1,2,4-oxadiazol-5-yl]-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O2/c1-5(11-3)7-9-6(4-8-2)12-10-7/h5,8H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWVLOKYUUAAUOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NOC(=N1)CNC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
{[3-(1-Methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}(methyl)amine
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{[3-(1-Methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}(methyl)amine
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{[3-(1-Methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}(methyl)amine
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{[3-(1-Methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}(methyl)amine
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{[3-(1-Methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}(methyl)amine
Reactant of Route 6
{[3-(1-Methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}(methyl)amine

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